molecular formula C26H23ClN2O3 B041179 Dehydrotolvaptan CAS No. 137973-76-3

Dehydrotolvaptan

Cat. No. B041179
M. Wt: 446.9 g/mol
InChI Key: VENGMROMZOKURN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Acceptorless Dehydrogenation (AD) in Synthesis : Acceptorless dehydrogenation reactions play a significant role in synthetic methodologies. These reactions involve the catalytic scission of C−H, N−H, and O−H bonds, releasing hydrogen gas without the need for a stoichiometric oxidant, thereby providing efficient, nonpolluting activation of substrates like dehydrotolvaptan (Gunanathan & Milstein, 2013).

  • Dehydrocyclization Studies : The dehydrocyclization of n-heptane on platinum crystal surfaces, which is relevant for understanding the synthesis processes of similar compounds, has been studied extensively (Joyner, 1972).

Molecular Structure Analysis

The molecular structure of dehydrotolvaptan can be inferred from studies on similar compounds:

  • Dihydrogen Complexes : Over 170 dihydrogen complexes have been reported, which helps in understanding the molecular structure and reactivity of hydrogen-related compounds (Heinekey & Oldham, 1993).

  • Dehydration of Scandium Chloride Hydrate : The study of Scandium chloride hydrate and its dehydration process offers insights into molecular structures related to dehydrotolvaptan (Ripert, Hubert-Pfalzgraf, & Vaissermann, 1999).

Chemical Reactions and Properties

  • Dehydrocoupling Reactions : Dehydrocoupling reactions, which involve the elimination of H2 between two E-H bonds, provide a route to E-E bonds and are crucial for understanding the chemical reactions of dehydrotolvaptan (Melen, 2016).

  • Catalytic Dehydrogenative Coupling : The manganese-catalyzed dehydrogenative coupling of alcohols and amines to form aldimines represents an environmentally benign methodology in organic chemistry, which can be related to dehydrotolvaptan's chemical properties (Mukherjee et al., 2016).

Physical Properties Analysis

Understanding the physical properties of dehydrotolvaptan requires an analysis of similar compounds:

  • Photophysical Properties of Dihydroheptacenes : The study of dihydroheptacenes provides insights into the physical properties of compounds like dehydrotolvaptan, especially in terms of photophysical behavior (Mondal, Shah, & Neckers, 2006).

  • Hydrogenation and Dehydrocyclization Studies : The hydrogenation of cyclohexane and dehydrocyclization of n-heptane on iridium surfaces provide valuable data on the physical properties relevant to dehydrotolvaptan (Nieuwenhuys & Somorjai, 1977).

Chemical Properties Analysis

  • Cross-Dehydrogenative Coupling : The cross dehydrogenative coupling reaction is an important tool for chemists, providing new insights into the chemical properties of compounds like dehydrotolvaptan (Scheuermann, 2010).

  • Dehydrogenative Annulation of Alkenes with Diols : This study on the synthesis of saturated O-heterocycles provides valuable information on the chemical properties and reactivity of dehydrotolvaptan (Cai & Xu, 2018).

Scientific Research Applications

  • Pharmaceutics

    • Summary of the application : Tolvaptan is used to improve the bioavailability of drugs after oral administration . It is a selective vasopressin receptor antagonist and a Class IV agent of the Biopharmaceutical Classification System (BCS) .
    • Methods of application : A new tolvaptan-loaded self-microemulsifying drug delivery system (SMEDDS) was developed. The system was optimized using a “design of the experiment (DoE)” including components of D-optional mixture design . Based on a solubility study of tolvaptan in various oils, surfactants, and cosurfactants, Capryol® 90, Tween 20, and Transcutol® HP [or polyethylene glycol 200 (PEG 200)] were finally selected for optimization of tolvaptan-loaded SMEDDS formulations .
    • Results or outcomes : The optimized formulations showed low droplet size and the dissolution rate exceeded 95% at 15 and 60 min. In a rat pharmacokinetic study, the bioavailability of the formulations were 23–33-fold higher than that of raw tolvaptan powder .
  • Treatment of Autosomal-Dominant Polycystic Kidney Disease (ADPKD)

    • Summary of the application : Tolvaptan is the first and only approved specific treatment for ADPKD . It is used in current clinical practice .
    • Methods of application : In a retrospective study, 41 ADPKD patients received tolvaptan for 3 years, from 2018 to 2021 . Total kidney volume (TKV) was measured using Magnetic Resonance Imaging, at initiation and at the end of the treatment period .
    • Results or outcomes : At the end of the treatment period, the median estimated Glomerular Filtration Rate (e-GFR) was 5.3 mL/min higher than the expected e-GFR decline without treatment, while the prediction for End Stage Chronic Kidney Disease (ESKD) had been prolonged by 1 year .
  • Treatment of Hyponatremia

    • Summary of the application : Tolvaptan is used in the treatment of hyponatremia, which is a common electrolyte disturbance in hospitalized patients . It is particularly useful in cases where hyponatremia is caused by the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) .
    • Methods of application : The treatment approach for hyponatremia depends on the duration and severity of the condition, the presence and severity of symptoms, and the presence of preexisting intracranial pathology . Tolvaptan is administered orally, with daily incremental increases as needed to achieve a normal serum sodium level .
    • Results or outcomes : Tolvaptan has been shown to be effective in correcting serum sodium levels in patients with hyponatremia .
  • Treatment of Heart Failure

    • Summary of the application : Tolvaptan is used in the management of heart failure, particularly in cases with reduced left ventricular ejection fraction .
    • Methods of application : Tolvaptan is administered orally as part of a comprehensive treatment plan for heart failure .
    • Results or outcomes : Tolvaptan has been shown to improve outcomes in patients with heart failure .
  • Treatment of Liver Cirrhosis

    • Summary of the application : Tolvaptan is used in the management of ascites associated with liver cirrhosis .
    • Methods of application : Tolvaptan is administered orally as part of a comprehensive treatment plan for liver cirrhosis .
    • Results or outcomes : Tolvaptan has been shown to be effective in managing ascites in patients with liver cirrhosis .
  • Treatment of Hypertension

    • Summary of the application : While Tolvaptan is not a first-line treatment for hypertension, it may have a role in managing fluid balance in patients with resistant hypertension .
    • Methods of application : The use of Tolvaptan in hypertension would be part of a comprehensive treatment plan, which could include lifestyle modifications and other antihypertensive medications .
    • Results or outcomes : The specific outcomes of using Tolvaptan in the treatment of hypertension would depend on individual patient characteristics and the overall treatment approach .
  • Treatment of Edema

    • Summary of the application : Tolvaptan has been used satisfactorily for managing edema in patients with heart failure and cirrhosis . It has also been used in combination with furosemide in children with nephrotic syndrome and refractory edema .
    • Methods of application : In a study, patients aged 5–18 years with nephrotic syndrome and severe edema received IV furosemide (3–4 mg/kg/d) for 48 hours. Those refractory to IV furosemide (weight loss < 3%) received Tolvaptan (0.5–1 mg/kg once daily) and IV furosemide for the next 48 hours .
    • Results or outcomes : Urine volume significantly increased with combination therapy as compared to furosemide therapy. Combination therapy resulted in significant reduction in body weight .
  • Treatment of Nephrotic Syndrome

    • Summary of the application : Tolvaptan has been used in the management of nephrotic syndrome, particularly in cases with refractory edema .
    • Methods of application : Tolvaptan is administered orally as part of a comprehensive treatment plan for nephrotic syndrome .
    • Results or outcomes : Tolvaptan has been shown to be effective in managing edema in patients with nephrotic syndrome .

properties

IUPAC Name

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGMROMZOKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463591
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide

CAS RN

137973-76-3
Record name N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Typically, 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is reacted with 2-methylbenzoylchloride in water immiscible solvent selected from methylene chloride, toluene or cyclohexane in the presence of aqueous inorganic base such as aqueous sodium bicarbonate or aqueous sodium carbonate to form a biphasic system to obtain 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
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Synthesis routes and methods II

Procedure details

Well-dried 2-bromo-5-(2-methylbenzoylamino)toluene (3.2 g, 10.5 mM) and 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1.8 g, 9.2 mM) are entered into a reaction vessel, and thereto are added 1,8-diazabicyclo[5.4.0]undecene-7 (DBU) (2.5 mL) and N,N-dimethylformamide (DMF) (6 mL), and the mixture is stirred at room temperature. To the solution thus obtained are added triphenyl-phosphine (221 mg) and Pd(OAC)2 (23.5 mg, 0.105 mM), and the mixture is heated under carbon monoxide at 125° C. for 3 hours. The reaction mixture is cooled till room temperature, and thereto is blown argon gas to discharge excess carbon monoxide. Thereafter, to the mixture are added ethyl acetate (150 mL) and 0.5M aqueous NaOH solution (50 mL) to divide into two phases. The organic layer is washed with diluted hydrochloric acid and then with saturated saline and dried over magnesium sulfate. After filtering off magnesium sulfate, the filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane) to give the desired 7-chloro-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (3.5 g) as pale yellowish white crystalline powder (Yield 85%, purity 99.1%, Mp 134-142° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dehydrotolvaptan
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